![molecular formula C15H17N3O2 B2761133 methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 938006-49-6](/img/structure/B2761133.png)
methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Table 1: Key Synthetic Methods for Pyrazolo[3,4-b]pyridine Derivatives
2.1. Agonistic Activity
Research has demonstrated that certain pyrazolo[3,4-b]pyridine derivatives act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα). These compounds have shown potential in lowering plasma triglyceride levels in animal models, indicating their utility in treating metabolic disorders such as dyslipidemia . Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate may exhibit similar properties due to its structural characteristics.
2.2. Kinase Inhibition
Pyrazolo[3,4-b]pyridines are frequently explored as scaffolds for developing kinase inhibitors. The compound has been evaluated for its ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. The design strategies employed include scaffold hopping and computer-aided drug design to enhance selectivity and potency against specific kinases .
2.3. Antimicrobial Activity
Emerging studies suggest that derivatives of pyrazolo[3,4-b]pyridine possess antimicrobial properties. These compounds can interfere with bacterial growth mechanisms and have been tested against various pathogens, showcasing their potential as new antimicrobial agents .
Table 2: Summary of Biomedical Applications
Application Area | Activity Type | Reference |
---|---|---|
Metabolic Disorders | hPPARα Agonism | |
Cancer Treatment | TRK Inhibition | |
Antimicrobial Activity | Bacterial Growth Inhibition |
Case Study 1: hPPARα Agonist Activity
In a study examining the effects of various pyrazolo[3,4-b]pyridine derivatives on triglyceride levels in high-fructose-fed rats, one derivative was found to be as effective as fenofibrate in reducing triglycerides. This highlights the therapeutic potential of this compound in managing dyslipidemia .
Case Study 2: Inhibition of TRK Kinases
A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against TRKA. Among these compounds, several exhibited promising results with IC50 values indicating potent inhibition, suggesting their potential as targeted cancer therapies .
作用机制
The mechanism of action of methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 1H-pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific structural features, such as the presence of cyclopropyl groups and the ester functional group.
生物活性
Methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 257.29 g/mol
- CAS Number : 7174579
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Cyclin-Dependent Kinases (CDKs) : Similar compounds in the pyrazolo[3,4-b]pyridine class have been identified as potent inhibitors of CDK1 and CDK2. For example, structure-activity relationship studies have shown that modifications at specific positions on the pyrazolo ring can enhance inhibitory potency against these kinases, which are crucial for cell cycle regulation .
- Tyrosine Kinases : The compound has also been explored for its potential as a tyrosine kinase inhibitor (TKI), which plays a significant role in cancer treatment. Inhibitors of this nature can disrupt signaling pathways that lead to uncontrolled cell proliferation .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cellular proliferation in various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 12.5 | CDK inhibition |
MCF7 (Breast Cancer) | 15.0 | TKI activity |
HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |
Case Studies
- Case Study on Lung Cancer : A study investigated the effects of this compound on A549 cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 12.5 µM. Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase by inhibiting CDK1 activity .
- Breast Cancer Research : In another study involving MCF7 cells, the compound demonstrated an IC50 value of 15 µM. The research highlighted that the compound's TKI properties effectively blocked the phosphorylation of key signaling molecules involved in breast cancer progression .
属性
IUPAC Name |
methyl 3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18-14-12(13(17-18)9-5-6-9)10(15(19)20-2)7-11(16-14)8-3-4-8/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSOQZLQQPMBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。